N-(3-methoxyphenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide
Description
N-(3-methoxyphenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide is a complex organic compound that features a methoxyphenyl group, a methylpyridinyl group, and a piperidinylacetamide moiety
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-6-7-17(13-21-15)16-8-10-23(11-9-16)14-20(24)22-18-4-3-5-19(12-18)25-2/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGZPDVHCHYPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCN(CC2)CC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperidinylacetamide Core: This can be achieved by reacting piperidine with acetic anhydride under controlled conditions to form piperidinylacetamide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with a suitable electrophile.
Attachment of the Methylpyridinyl Group: The final step involves the coupling of the methylpyridinyl group to the piperidinylacetamide core, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl and methylpyridinyl groups are crucial for binding to these targets, while the piperidinylacetamide moiety may influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-2-[4-(2-methylpyridin-3-yl)piperidin-1-yl]acetamide
- N-(3-methoxyphenyl)-2-[4-(4-methylpyridin-3-yl)piperidin-1-yl]acetamide
- N-(3-methoxyphenyl)-2-[4-(5-methylpyridin-3-yl)piperidin-1-yl]acetamide
Uniqueness
N-(3-methoxyphenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide is unique due to the specific positioning of the methyl group on the pyridinyl ring, which can significantly influence its binding affinity and selectivity for biological targets. This positional specificity can result in distinct pharmacological profiles compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
